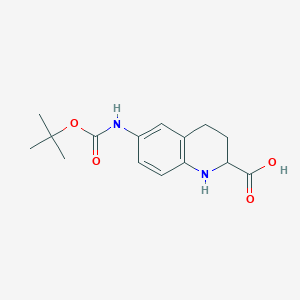
6-((tert-Butoxycarbonyl)amino)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid
Description
6-((tert-Butoxycarbonyl)amino)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid (CAS: 1706428-86-5) is a bicyclic amino acid derivative featuring a tetrahydroquinoline scaffold with a tert-butoxycarbonyl (Boc)-protected amino group at position 6 and a carboxylic acid moiety at position 2. This compound is structurally significant due to its role as an intermediate in synthesizing pharmacologically active molecules, particularly opioid receptor antagonists . The Boc group enhances solubility during synthetic workflows while protecting the amino functionality from undesired reactions. Its stereochemistry and substitution pattern influence binding affinity to biological targets, as evidenced by its inclusion in opioid pan-antagonist research .
Properties
Molecular Formula |
C15H20N2O4 |
|---|---|
Molecular Weight |
292.33 g/mol |
IUPAC Name |
6-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2,3,4-tetrahydroquinoline-2-carboxylic acid |
InChI |
InChI=1S/C15H20N2O4/c1-15(2,3)21-14(20)16-10-5-7-11-9(8-10)4-6-12(17-11)13(18)19/h5,7-8,12,17H,4,6H2,1-3H3,(H,16,20)(H,18,19) |
InChI Key |
USWIRHFZNSLPGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=C(C=C1)NC(CC2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((tert-Butoxycarbonyl)amino)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid typically involves the protection of the amino group with a tert-butyloxycarbonyl group. This can be achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the Boc protection .
Chemical Reactions Analysis
Types of Reactions
6-((tert-Butoxycarbonyl)amino)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the Boc-protected amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted amines or thiols.
Scientific Research Applications
6-((tert-Butoxycarbonyl)amino)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-((tert-Butoxycarbonyl)amino)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid involves the protection of the amino group by the Boc group. This protection prevents unwanted side reactions during synthetic processes. The Boc group can be removed under acidic conditions, revealing the free amino group for further reactions. The compound interacts with molecular targets through hydrogen bonding and electrostatic interactions, facilitating the formation of desired products .
Comparison with Similar Compounds
Table 1: Structural Comparison of Tetrahydroquinoline/Isoquinoline Derivatives
Table 2: Key Physicochemical and Functional Differences
Research Findings and Industrial Relevance
- Synthetic Routes : The compound is synthesized via HATU- or BOP-mediated amidation followed by Boc deprotection (TFA) and borane reduction, yielding bioactive amines .
- Chiral Variants: The (R)- and (S)-enantiomers of related Boc-protected tetrahydroquinolines (e.g., 1187931-75-4) exhibit divergent receptor-binding profiles, underscoring the importance of stereochemistry .
Biological Activity
6-((tert-Butoxycarbonyl)amino)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive understanding of its pharmacological properties.
Chemical Structure
The compound's structure can be represented as follows:
- Molecular Formula : C₁₄H₁₉N₃O₄
- Molecular Weight : 293.37 g/mol
- CAS Number : 1240361-06-1
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that the tetrahydroquinoline moiety is crucial for binding to various receptors, including muscarinic acetylcholine receptors (mAChRs), which are implicated in cognitive functions and other neurological processes .
1. Muscarinic Receptor Agonism
Studies have demonstrated that derivatives of tetrahydroquinoline compounds exhibit agonistic activity at the M1 subtype of muscarinic receptors. This activity is linked to potential applications in treating cognitive deficits associated with conditions such as Alzheimer's disease. The compound has shown sub-micromolar potency in calcium assays, indicating significant receptor engagement .
2. Anticancer Properties
Research involving related compounds has highlighted the potential anticancer properties of tetrahydroquinoline derivatives. For example, certain analogues were tested against leukemia cell lines, revealing varied cytotoxic effects, which suggest that modifications in the structure can influence biological activity significantly .
3. Antimicrobial Activity
Preliminary studies have indicated that some derivatives possess antimicrobial properties. The presence of the tert-butoxycarbonyl group may enhance solubility and bioavailability, contributing to the observed antimicrobial effects against various bacterial strains.
Case Studies
Synthesis and Derivatives
The synthesis of this compound involves multi-step reactions starting from readily available precursors. The tert-butoxycarbonyl (Boc) protecting group is commonly used to enhance stability and facilitate subsequent reactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


